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Compound of Interest

Compound Name: Quinoline-2-carbohydrazide

Cat. No.: B1604917

The quinoline scaffold is a privileged heterocyclic aromatic structure renowned for its presence
in a wide array of pharmacologically active compounds.[1] When combined with a
carbohydrazide moiety at the 2-position, it forms the "Quinoline-2-Carbohydrazide" core, a
template that has garnered significant attention in medicinal chemistry. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of its analogs, synthesizing
data from numerous studies to offer insights for researchers in drug discovery and
development. We will explore how subtle molecular modifications to this core structure
dramatically influence biological outcomes, ranging from antimicrobial to anticancer activities.

The Quinoline-2-Carbohydrazide Scaffold: A
Foundation for Diverse Bioactivity

The core structure consists of a quinoline ring, a bicyclic heterocycle, attached to a hydrazide
group (-CONHNH?2) at its C2 position. This arrangement is not merely a synthetic convenience;
the quinoline nitrogen atom and the versatile hydrazide group provide crucial hydrogen bond
donor and acceptor sites, as well as the ability to chelate metal ions, which are often vital for
interacting with biological targets.[2]

The true potential of this scaffold is unlocked through the derivatization of the terminal nitrogen
of the hydrazide group, typically by condensation with various aldehydes or ketones to form
hydrazones (-CONH-N=CH-R). This terminal 'R’ group becomes a primary point of
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diversification, allowing for the systematic exploration of chemical space to optimize potency
and selectivity.

Comparative SAR Analysis Across Key Therapeutic
Areas

The biological activity of quinoline-2-carbohydrazide analogs is profoundly dependent on the
nature and position of substituents on both the quinoline ring and the appended hydrazone
moiety.

Quinoline-hydrazone derivatives have demonstrated significant potential as anticancer agents,
often acting through mechanisms like the inhibition of kinases or the induction of apoptosis.[3]

[415][6]

A recent study highlighted a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids
tested against the MCF-7 breast cancer cell line.[3][4][5] The findings provide a clear SAR
trend:

« Influence of the Acrylamide Moiety: The addition of an acrylamide group to the hydrazide
scaffold was a key strategic choice, as this moiety is known to target EGFR tyrosine kinase.

[41[7]

o Aromatic Substitution: The nature of the substituent on the phenyl ring of the acrylamide
portion was critical.

o An electron-withdrawing nitro group (-NO2) at the para-position (compound 6h) resulted in
the most potent analog, with an IC50 value of 2.71 uM against MCF-7 cells, which was
more potent than the reference drug Doxorubicin (IC50 = 6.18 uM).[3][4][5]

o This same compound (6h) was a powerful inhibitor of EGFR kinase, with an IC50 of 0.22
MM, nearly equipotent to the standard drug Lapatinib (IC50 = 0.18 uM).[3][5] This suggests
a direct causal link between the potent enzymatic inhibition and the cellular cytotoxicity.

o Substitution with a hydroxyl group (-OH) also conferred significant activity (compound 6a,
IC50 = 3.39 uM).[3][4]1[5]
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Table 1: Comparative Anticancer Activity of Quinoline-4-Carbohydrazide-Acrylamide Hybrids
against MCF-7 Cells

Phenyl Cytotoxicity IC50 EGFR Kinase
Compound ID L I
Substitution (R) (M) Inhibition IC50 (uM)
6h 4-NO2 2.71[3][4] 0.22[3][5]
6a 4-OH 3.39[3][4] Not Reported
6b 4-Cl 5.94[3][4] Not Reported
Doxorubicin Reference Drug 6.18[4] N/A
Lapatinib Reference Drug N/A 0.18[5]

The data strongly indicates that potent, electron-withdrawing groups on the terminal phenyl ring
enhance the anticancer activity, likely by improving the binding affinity of the molecule within
the ATP-binding pocket of EGFR. Compound 6h was further shown to induce cell cycle arrest
and apoptosis by upregulating p53 and caspase 9.[3][5]

The quinoline core is famously the basis for many antimalarial and antibacterial drugs.[3]
Hydrazone derivatives build upon this legacy, showing broad-spectrum activity.[2]

Key SAR insights for antimicrobial activity include:

 Substitutions on the Quinoline Ring:

o Halogenation, such as the introduction of a bromine atom at the C6 position of the
quinoline ring, has been shown to produce compounds with a broad spectrum of
antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as
fungi.

e Substitutions on the Hydrazone Moiety:

o Condensation of the carbohydrazide with various aromatic aldehydes creates Schiff bases
with diverse antimicrobial profiles.[9]
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o In one study, a series of fluorine-containing quinoline Schiff bases were synthesized.
Compound 6a in this series showed the most promising activity against Staphylococcus
aureus with a Minimum Inhibitory Concentration (MIC) of 340 pug/mL.[9]

o Another analog, compound 6b, was particularly effective against the fungal pathogen
Aspergillus niger.[9]

The general observation is that lipophilicity and electronic properties of the terminal aromatic
ring play a crucial role. Electron-withdrawing groups can enhance activity, but the overall
molecular shape and ability to fit into specific enzyme active sites are paramount.

Experimental Designh & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental
protocols are essential. Below are representative methodologies for evaluating the anticancer
and antimicrobial activities described in this guide.

This protocol is used to determine the concentration of a compound that inhibits cell growth by
50% (IC50).

Workflow:

o Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x103
cells/well and incubate for 24 hours to allow for attachment.

o Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.
Replace the old medium with the medium containing the test compounds and incubate for
48-72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C. This allows viable cells to metabolize the yellow MTT into purple formazan
crystals.

¢ Solubilization: Remove the medium and add 150 pL of a solubilizing agent (e.g., DMSO) to
each well to dissolve the formazan crystals.
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e Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using
a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot
the viability against the compound concentration (log scale) and determine the IC50 value
using non-linear regression analysis.

This protocol determines the lowest concentration of an antimicrobial agent that prevents the
visible growth of a microorganism.

Workflow:

e Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g.,
S. aureus) equivalent to a 0.5 McFarland standard.

e Compound Dilution: Perform a two-fold serial dilution of the test compounds in a liquid
growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

 Inoculation: Add a standardized volume of the microbial inoculum to each well. Include
positive (microbe, no drug) and negative (medium only) controls.

 Incubation: Incubate the plate at 37°C for 18-24 hours.

e Result Interpretation: The MIC is the lowest concentration of the compound at which no
visible turbidity (growth) is observed.

Visualizing Key Relationships

Diagrams are essential for summarizing complex SAR information and workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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